molecular formula C10H11F2NO2 B14855032 Ethyl 5-(difluoromethyl)pyridine-2-acetate

Ethyl 5-(difluoromethyl)pyridine-2-acetate

Cat. No.: B14855032
M. Wt: 215.20 g/mol
InChI Key: IENULWPHYTWLTH-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)pyridine-2-acetate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(difluoromethyl)pyridine-2-acetate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound often leverage metal-based catalytic processes to achieve high yields and purity. These methods include the use of transition metal catalysts to facilitate the difluoromethylation of pyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Ethyl 5-(difluoromethyl)pyridine-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(difluoromethyl)pyridine-2-acetate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other fluorinated pyridine derivatives. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-[5-(difluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)5-8-4-3-7(6-13-8)10(11)12/h3-4,6,10H,2,5H2,1H3

InChI Key

IENULWPHYTWLTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)C(F)F

Origin of Product

United States

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